acetic acid CAS No. 6623-34-3](/img/structure/B14006295.png)
[(2-Chlorobenzyl)amino](oxo)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorobenzyl)aminoacetic acid is an organic compound characterized by the presence of a chlorobenzyl group attached to an amino group, which is further connected to an oxoacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorobenzyl)aminoacetic acid typically involves the reaction of 2-chlorobenzylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-chlorobenzylamine and glyoxylic acid.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Purification: The product is purified using recrystallization or chromatography techniques to obtain (2-Chlorobenzyl)aminoacetic acid in high purity.
Industrial Production Methods
In an industrial setting, the production of (2-Chlorobenzyl)aminoacetic acid may involve large-scale batch reactors where the reaction parameters are optimized for maximum yield and efficiency. The use of continuous flow reactors can also be considered to enhance production rates and reduce costs.
化学反应分析
Types of Reactions
(2-Chlorobenzyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted benzyl derivatives, depending on the reaction conditions and reagents used.
科学研究应用
(2-Chlorobenzyl)aminoacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2-Chlorobenzyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- (2-Bromobenzyl)aminoacetic acid
- (2-Fluorobenzyl)aminoacetic acid
- (2-Methylbenzyl)aminoacetic acid
Uniqueness
(2-Chlorobenzyl)aminoacetic acid is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
属性
CAS 编号 |
6623-34-3 |
|---|---|
分子式 |
C9H8ClNO3 |
分子量 |
213.62 g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)methylamino]-2-oxoacetic acid |
InChI |
InChI=1S/C9H8ClNO3/c10-7-4-2-1-3-6(7)5-11-8(12)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) |
InChI 键 |
IUKONECHEUDKRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



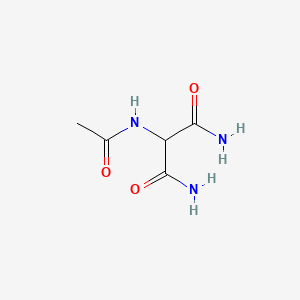
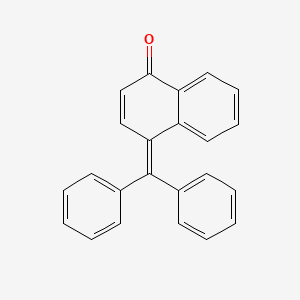
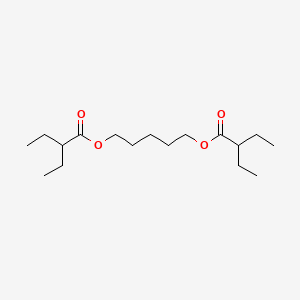

![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)
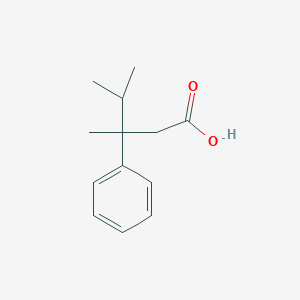
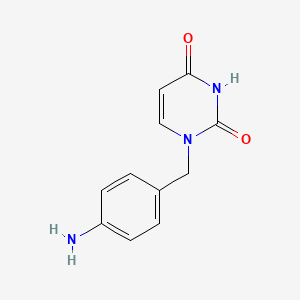
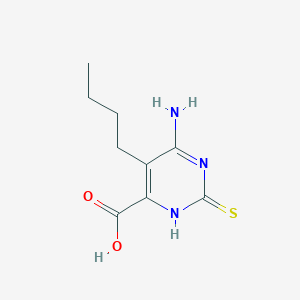

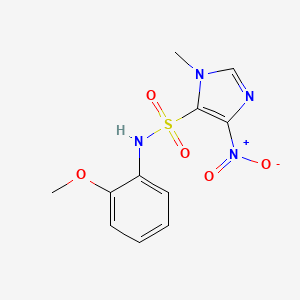
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
